An In-depth Technical Guide to 3-[(Pyridin-2-yl)methyl]phenol: Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to 3-[(Pyridin-2-yl)methyl]phenol: Structure, Properties, and Synthetic Methodologies
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 3-[(Pyridin-2-yl)methyl]phenol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and a plausible synthetic pathway, offering insights grounded in established chemical principles and supported by data from analogous structures.
Introduction and Structural Elucidation
3-[(Pyridin-2-yl)methyl]phenol is a bi-functional molecule characterized by a phenol ring linked to a pyridine ring via a methylene bridge. This structural arrangement imparts a unique combination of properties, making it a valuable scaffold for further chemical modifications and a candidate for biological screening.
Molecular Structure:
The core structure consists of a phenol ring substituted at the 3-position with a methyl group, which in turn is attached to the 2-position of a pyridine ring.
Caption: Chemical structure of 3-[(Pyridin-2-yl)methyl]phenol.
Nomenclature and Isomerism:
It is crucial to distinguish 3-[(Pyridin-2-yl)methyl]phenol from its isomer, 3-(Pyridin-2-yl)phenol (CAS No: 98061-22-4), where the pyridine and phenol rings are directly connected without a methylene linker[1][2]. The presence of the methylene bridge in the title compound provides greater conformational flexibility, which can significantly influence its interaction with biological targets.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C12H11NO | Derived from the chemical structure. |
| Molecular Weight | 185.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Phenol and its derivatives are often crystalline solids at room temperature[3]. |
| Melting Point | 132-133 °C (for the 4-isomer) | The melting point is likely to be similar to its isomer, 4-(2-pyridinylmethyl)phenol[4]. |
| Boiling Point | >300 °C (Predicted) | The presence of polar functional groups and a relatively high molecular weight suggest a high boiling point. |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | The phenol group can form hydrogen bonds with water, conferring some water solubility[3]. The aromatic rings contribute to its solubility in organic solvents. |
| pKa | ~10 (Phenolic proton) | The pKa of the phenolic hydroxyl group is expected to be similar to that of phenol itself. |
Synthesis and Purification
A plausible and efficient method for the synthesis of 3-[(Pyridin-2-yl)methyl]phenol is through the reduction of a corresponding ester, which can be synthesized via a Grignard reaction.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 3-[(Pyridin-2-yl)methyl]phenol.
Step-by-Step Experimental Protocol
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of 3-bromophenol (protected as a silyl ether to prevent reaction with the Grignard reagent) in anhydrous THF to the magnesium turnings.
-
The reaction is initiated by gentle heating. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.
Step 2: Reaction with Pyridine-2-carbaldehyde
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of pyridine-2-carbaldehyde in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Step 3: Workup and Deprotection
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotect the silyl ether using a standard procedure (e.g., with tetrabutylammonium fluoride) to yield 3-(hydroxy(pyridin-2-yl)methyl)phenol.
Step 4: Reduction to the Final Product
-
Dissolve the intermediate from Step 3 in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-[(Pyridin-2-yl)methyl]phenol.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: Signals in the range of 6.5-8.5 ppm corresponding to the protons on the phenol and pyridine rings. - Methylene protons: A singlet at approximately 4.0 ppm. - Phenolic proton: A broad singlet that is D₂O exchangeable. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of 110-160 ppm. - Methylene carbon: A signal around 45 ppm. |
| IR Spectroscopy | - O-H stretch: A broad band in the region of 3200-3600 cm⁻¹. - C-H aromatic stretch: Signals around 3000-3100 cm⁻¹. - C=C and C=N aromatic stretches: Bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion peak (M+): An m/z value corresponding to the molecular weight of the compound (185.22). |
Applications in Drug Discovery
The pyridinyl-phenol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the phenolic hydroxyl to act as a hydrogen bond donor makes these compounds attractive for targeting enzymes and receptors.
Potential Therapeutic Areas:
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Anticancer Agents: Similar structures have shown potential as anticancer agents by interacting with DNA or inhibiting key kinases involved in cancer progression[5][6][7][8].
-
Antimicrobial Agents: The pyridinyl-phenol motif is present in compounds with antibacterial and antifungal activities[9][10].
-
Neurological Disorders: Derivatives of pyridinyl-methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and inflammation[11].
Safety and Handling
As with any chemical, 3-[(Pyridin-2-yl)methyl]phenol should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data is not available, phenolic compounds are generally toxic and can cause skin and eye irritation. Pyridine derivatives can also be harmful if ingested or inhaled.
References
- Guidechem. 3-(PYRIDIN-2-YL)PHENOL 98061-22-4 wiki.
- ChemicalBook. 3-(PYRIDIN-2-YL)PHENOL | 98061-22-4.
- Celin, S. M., et al. (2012). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC.
- ChemicalBook. 3-(3-pyridinyl)Phenol synthesis.
- Oda, H., et al. (2018). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
- Chemical Synthesis D
- NextSDS. 4-(pyridin-2-ylmethyl)
- PubChem. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol | C13H14N2O.
-
CentAUR. 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][12]triazolo[4,3-b][1][2][12]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu.
- GSC Online Press. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base.
- Benchchem. 3-(Pyridin-2-YL)phenol | 98061-22-4.
- ResearchGate. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base.
- PubChem. Phenyl(pyridin-2-yl)methanol | C12H11NO.
- Sigma-Aldrich. 4-(Pyridin-2-yl)phenol | 51035-40-6.
- GSC Online Press. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base.
- MDPI. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- Chemistry LibreTexts. (2023). Physical Properties of Phenol.
- PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
- Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
- A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017).
Sources
- 1. Page loading... [guidechem.com]
- 2. 3-(PYRIDIN-2-YL)PHENOL | 98061-22-4 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nextsds.com [nextsds.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 11. Comparative study of 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide - DFT method | European Journal of Chemistry [eurjchem.com]
- 12. 3-(3-pyridinyl)Phenol synthesis - chemicalbook [chemicalbook.com]
